![molecular formula C21H23BrN6O3 B2438163 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896834-00-7](/img/structure/B2438163.png)
8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H23BrN6O3 and its molecular weight is 487.358. The purity is usually 95%.
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Scientific Research Applications
Molecular Studies and Receptor Affinity
Research has focused on the synthesis and evaluation of novel derivatives, including the compound of interest, for their affinity towards serotoninergic and dopaminergic receptors. These compounds have been explored for potential therapeutic applications due to their interaction with specific receptors in the brain. One study detailed the structure-activity relationships of arylpiperazinylalkyl purine diones and their affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting potential antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Pharmacological Evaluation
Further research has involved the pharmacological evaluation of derivatives for potential antidepressant agents. This involves examining their serotonin receptor affinity, metabolic stability, and in vivo efficacy in models of depression and anxiety, indicating a comprehensive approach to understanding their therapeutic potential (Zagórska et al., 2016).
Synthetic Methodologies
The development of novel synthetic methodologies for creating derivatives of the compound has been a significant area of research. This includes exploring new chemical reactions and processes to enhance the efficiency and diversity of compound synthesis. Such methodologies enable the generation of a wide array of derivatives for further biological evaluation (Heim-Riether & Healy, 2005).
Ligand Design and Biochemical Interactions
Studies have also delved into ligand design, focusing on the compound's interactions with DNA and its potential as a scaffold for developing new biochemical tools. This includes examining the planarity of ligands and their effects on DNA binding, providing insights into the molecular basis of their biological activity (Xu et al., 2003).
Mechanism of Action
Target of Action
STK852267, also known as 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a complex compound with a unique structure. Compounds with similar structures have been found to interact with various targets, such as acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that stk852267 might interact with its targets, leading to changes in their function . For instance, compounds with similar structures have been found to inhibit AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involving reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury .
Result of Action
Similar compounds have been found to cause significant changes in cellular components, leading to various biological and pharmacological activities .
properties
IUPAC Name |
6-(4-bromophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-5-3-15(22)4-6-16)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKZNTWUHNSYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCN5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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